molecular formula C14H11FN2S B14116444 2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole

Cat. No.: B14116444
M. Wt: 258.32 g/mol
InChI Key: OMXRCMRPDVPIDR-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological activities and applications in various fields. Benzimidazoles are heterocyclic aromatic organic compounds that have been extensively studied for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-Mercaptobenzimidazole+4-Fluorobenzyl chlorideK2CO3/DMF2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole\text{2-Mercaptobenzimidazole} + \text{4-Fluorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3/\text{DMF}} \text{2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole} 2-Mercaptobenzimidazole+4-Fluorobenzyl chlorideK2​CO3​/DMF​2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Mercaptobenzimidazole
  • 4-Fluorobenzyl chloride
  • Benzimidazole derivatives

Uniqueness

2-((4-Fluorobenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole core and the 4-fluorobenzylthio group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C14H11FN2S

Molecular Weight

258.32 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C14H11FN2S/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17)

InChI Key

OMXRCMRPDVPIDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)F

Origin of Product

United States

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